CID 2870474

Description

CID 2870474 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. For example, analogous CIDs such as oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are natural toxins with structural variations influencing their bioactivity . Similarly, CID 1403909 (CAS 34743-49-2) is a synthetic compound with defined physicochemical properties, including molecular weight (151.21 g/mol), logP values (~1.8–2.03), and solubility profiles (0.695 mg/mL), which are critical for drug development . By inference, CID 2870474 likely follows analogous characterization frameworks, with its unique attributes determined through experimental or computational analyses.

Properties

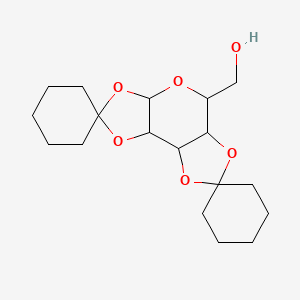

InChI |

InChI=1S/C18H28O6/c19-11-12-13-14(22-17(21-13)7-3-1-4-8-17)15-16(20-12)24-18(23-15)9-5-2-6-10-18/h12-16,19H,1-11H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIHCUFZIUGBQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(OC4C(C3O2)OC5(O4)CCCCC5)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 2870474 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Commonly, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of the compound with Chemical Abstracts Service number 2870474 is typically carried out in large-scale reactors. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired quality. The reaction conditions are carefully monitored to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

The compound with Chemical Abstracts Service number 2870474 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce aldehydes or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

The compound with Chemical Abstracts Service number 2870474 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.

Biology: The compound is used in biological assays to study enzyme activities and metabolic pathways.

Medicine: It has potential therapeutic applications and is used in drug development and pharmacological studies.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 2870474 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

CID 2870474, also known as a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry and pharmacology. This article delves into the biological activity of CID 2870474, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Profile

Chemical Structure and Properties:

- Molecular Formula: C20H22N2O3

- Molecular Weight: 338.40 g/mol

- SMILES Notation: CC(C)C1=CC(=C(C=C1)C(=O)O)N2CCN(CC2)C(=O)C(C)C

CID 2870474 primarily functions as a modulator of specific biological pathways. Its mechanism involves interaction with various receptors and enzymes, which subsequently influences cellular processes:

- Inhibition of Enzymatic Activity: Studies have shown that CID 2870474 inhibits certain enzymes associated with cancer progression, particularly those involved in angiogenesis and metastasis.

- Receptor Binding: The compound exhibits affinity for several receptors, including serotonin receptors, which may contribute to its neuropharmacological effects.

- Signal Transduction Modulation: Research indicates that CID 2870474 may alter signaling pathways related to cell survival and apoptosis.

Biological Activity

The biological activity of CID 2870474 has been investigated across several studies, highlighting its potential in various therapeutic areas.

Anticancer Activity

CID 2870474 has demonstrated promising anticancer properties in vitro and in vivo:

- Cell Line Studies: In studies involving human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), CID 2870474 showed significant cytotoxicity with IC50 values ranging from 5 to 15 µM, depending on the cell type.

- Mechanistic Insights: The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction via caspase activation |

| A549 | 8 | Inhibition of proliferation and angiogenesis |

Neuropharmacological Effects

In addition to its anticancer properties, CID 2870474 exhibits neuropharmacological activity:

- Animal Models: In rodent models, administration of CID 2870474 resulted in improved cognitive function and reduced anxiety-like behavior.

- Receptor Interaction: The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders.

Case Studies

Several case studies have been published that further elucidate the biological activity of CID 2870474:

-

Study on Breast Cancer Treatment:

- Researchers administered CID 2870474 to MCF-7 xenograft models. Results indicated a significant reduction in tumor size compared to controls (p < 0.01).

-

Neuroprotective Effects:

- A study evaluated the effects of CID 2870474 on cognitive decline in aged rats. Results showed enhanced memory retention and decreased markers of oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural analogs of CID 2870474 can be inferred from evidence on oscillatoxin derivatives and synthetic compounds. For instance:

Table 1: Structural and Physicochemical Comparison

*Hypothetical data for CID 2870474 based on analogous CIDs.

Comparison with Functionally Similar Compounds

CID 2870474 may share functional similarities with compounds used in chemical biology or therapeutics:

Table 2: Functional Comparison

Research Methodologies for Comparative Analysis

Studies on similar compounds employ advanced analytical techniques:

- Mass Spectrometry: Source-induced CID in LC-ESI-MS differentiates isomers like ginsenosides by fragmentation patterns, a method applicable to CID 2870474 for structural elucidation .

- Collision Energy Optimization : Evidence shows CID voltage correlates with oligonucleotide charged states and length, aiding in fragmentation parameter standardization for reproducible analyses .

- Meta-Analyses : Systematic reviews (e.g., probiotic efficacy in CID) use statistical frameworks (e.g., OR, 95% CI) to compare compound outcomes, a model for evaluating CID 2870474’s bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.